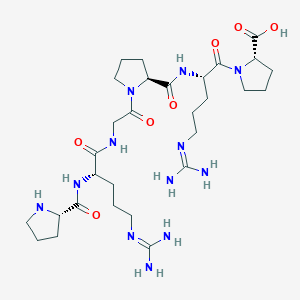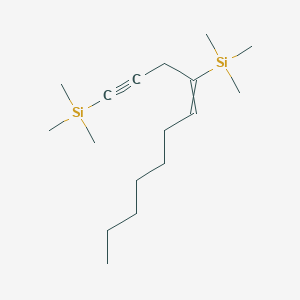
(Undec-4-en-1-yne-1,4-diyl)bis(trimethylsilane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Undec-4-en-1-yne-1,4-diyl)bis(trimethylsilane) is an organosilicon compound characterized by the presence of trimethylsilane groups attached to an undec-4-en-1-yne backbone. Organosilicon compounds are widely used in various fields due to their unique chemical properties, including stability, hydrophobicity, and flexibility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Undec-4-en-1-yne-1,4-diyl)bis(trimethylsilane) typically involves the coupling of trimethylsilyl-protected intermediates with an appropriate alkyne precursor. Common reagents used in the synthesis include trimethylsilyl chloride, alkyne derivatives, and catalysts such as palladium or copper complexes. The reaction conditions often involve inert atmospheres, such as nitrogen or argon, and solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production methods for organosilicon compounds often involve large-scale synthesis using continuous flow reactors. These methods ensure high yields and purity of the final product. The use of automated systems and advanced purification techniques, such as distillation and chromatography, are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
(Undec-4-en-1-yne-1,4-diyl)bis(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: Conversion of the alkyne group to a carbonyl group using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Hydrogenation of the alkyne group to form an alkane using catalysts such as palladium on carbon.
Substitution: Replacement of trimethylsilyl groups with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide, and mild oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, and other hydrogenation catalysts.
Substitution: Tetrabutylammonium fluoride (TBAF), acids, and bases.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alkanes.
Substitution: Formation of new organosilicon compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex organosilicon compounds.
Biology: Potential use in the development of bioactive molecules and drug delivery systems.
Medicine: Exploration of its properties for therapeutic applications, such as in the design of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of (Undec-4-en-1-yne-1,4-diyl)bis(trimethylsilane) involves its interaction with molecular targets through its functional groups. The trimethylsilyl groups provide stability and hydrophobicity, while the alkyne group can participate in various chemical reactions. The pathways involved may include covalent bonding with target molecules, leading to changes in their chemical properties and biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Trimethylsilyl)acetylene: A simpler organosilicon compound with similar reactivity.
(Trimethylsilyl)ethyne: Another alkyne derivative with trimethylsilyl protection.
(Trimethylsilyl)butadiene: A diene compound with trimethylsilyl groups.
Uniqueness
(Undec-4-en-1-yne-1,4-diyl)bis(trimethylsilane) is unique due to its longer carbon chain and the presence of both alkyne and alkene functionalities. This dual functionality allows for a wider range of chemical reactions and applications compared to simpler organosilicon compounds.
Eigenschaften
CAS-Nummer |
834897-84-6 |
|---|---|
Molekularformel |
C17H34Si2 |
Molekulargewicht |
294.6 g/mol |
IUPAC-Name |
trimethyl(1-trimethylsilylundec-4-en-1-yn-4-yl)silane |
InChI |
InChI=1S/C17H34Si2/c1-8-9-10-11-12-14-17(19(5,6)7)15-13-16-18(2,3)4/h14H,8-12,15H2,1-7H3 |
InChI-Schlüssel |
BFFQTOJGFYQNFN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC=C(CC#C[Si](C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


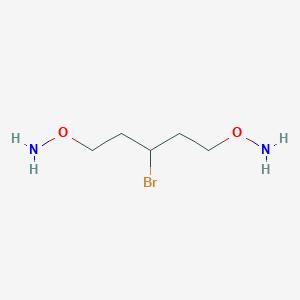

![2-[2-(Dimethylamino)-5-nitro-1H-benzimidazol-1-yl]ethan-1-ol](/img/structure/B14200741.png)
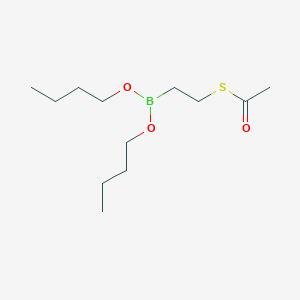
![Silane, trimethyl[8-[tris(1-methylethyl)silyl]-1,7-octadiynyl]-](/img/structure/B14200763.png)
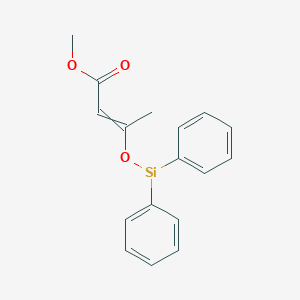
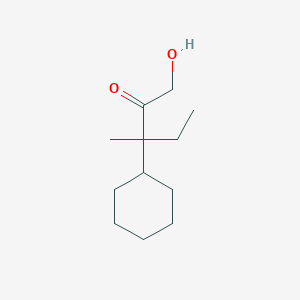
![N-[2-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophen-3-yl]acetamide](/img/structure/B14200787.png)
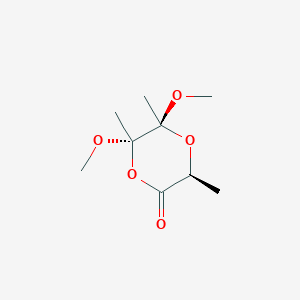
![N-[(7-Azabicyclo[4.1.0]heptan-7-yl)(4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B14200791.png)

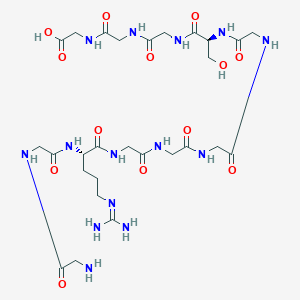
![6-(4-Fluorophenyl)-4,5-diazaspiro[2.4]hept-4-ene](/img/structure/B14200812.png)
